molecular formula C14H19BrClNO3 B1424602 Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-14-4

Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1424602
CAS RN: 1354488-14-4
M. Wt: 364.66 g/mol
InChI Key: VQTVTLBVVNOKKL-JGAZGGJJSA-N
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Description

Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is an organic compound with a wide range of applications in scientific research. It is a white to off-white crystalline solid that is soluble in water and other polar solvents. This compound has been used in a variety of research applications, including the study of enzyme inhibition and protein-protein interactions. It has also been used as a reagent for the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is involved in various synthetic organic chemistry processes. For instance, it is utilized in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, showcasing its role in creating complex organic structures with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003). Additionally, novel bromo-substituted dithiolium derivatives have been synthesized from propiophenones, indicating its potential in heterocyclic chemistry and the creation of new chemical entities with potential applications in various fields (Sarbu et al., 2019).

Material Science and Polymer Synthesis

In material science, derivatives of methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride contribute to the development of thermally stable polymers. A study detailed the synthesis of novel poly(ether imide ester)s from 2,6-bis(4-aminophenoxy) pyridine, which involves reactions that could be facilitated by compounds related to the chemical , underscoring its significance in creating high-performance materials with advanced thermal properties (Mehdipour-Ataei & Amirshaghaghi, 2005).

Antiviral Research

While the specific compound is not directly mentioned in antiviral research, analogs and derivatives from similar chemical families have been explored for their antiviral properties. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, analogs with structural similarities, showed marked inhibition against retrovirus replication in cell culture, demonstrating the potential of related compounds in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Novel Synthetic Pathways

Research into the synthesis and chemical reactions of pyrrolidine derivatives, akin to methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, has led to the development of novel synthetic pathways that enhance the repertoire of organic synthesis. For example, the stereoselective synthesis of iso-dolaproine via dynamic kinetic resolution illustrates advanced techniques in chiral chemistry, highlighting the compound's role in facilitating the creation of optically pure substances with high specificity (Lavergne, Mordant, Ratovelomanana-Vidal, & Genêt, 2001).

properties

IUPAC Name

methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3.ClH/c1-3-9-4-5-13(11(15)6-9)19-10-7-12(16-8-10)14(17)18-2;/h4-6,10,12,16H,3,7-8H2,1-2H3;1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTVTLBVVNOKKL-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-bromo-4-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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